

Technical Guide: Structure Elucidation of 3,5-Dimethyl-2-vinylpyrazine-d3

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Compound of Interest

Compound Name: 3,5-Dimethyl-2-vinylpyrazine-d3

Cat. No.: B12363752

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the analytical methodologies for the structure elucidation of **3,5-Dimethyl-2-vinylpyrazine-d3**, a deuterated analog of a known flavor and aroma compound. The techniques and data presented herein are foundational for researchers in fields requiring isotopic labeling for metabolic studies, analytical standards, or mechanistic investigations.

Introduction

3,5-Dimethyl-2-vinylpyrazine is a naturally occurring compound found in various food products, contributing to their characteristic aromas. Its deuterated isotopologue, **3,5-Dimethyl-2-vinylpyrazine-d3**, serves as a valuable internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^[1] The strategic placement of deuterium atoms on the vinyl group provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer for metabolic and pharmacokinetic studies.^[1] This guide details the analytical workflow for confirming the molecular structure and isotopic purity of **3,5-Dimethyl-2-vinylpyrazine-d3**.

Molecular Structure

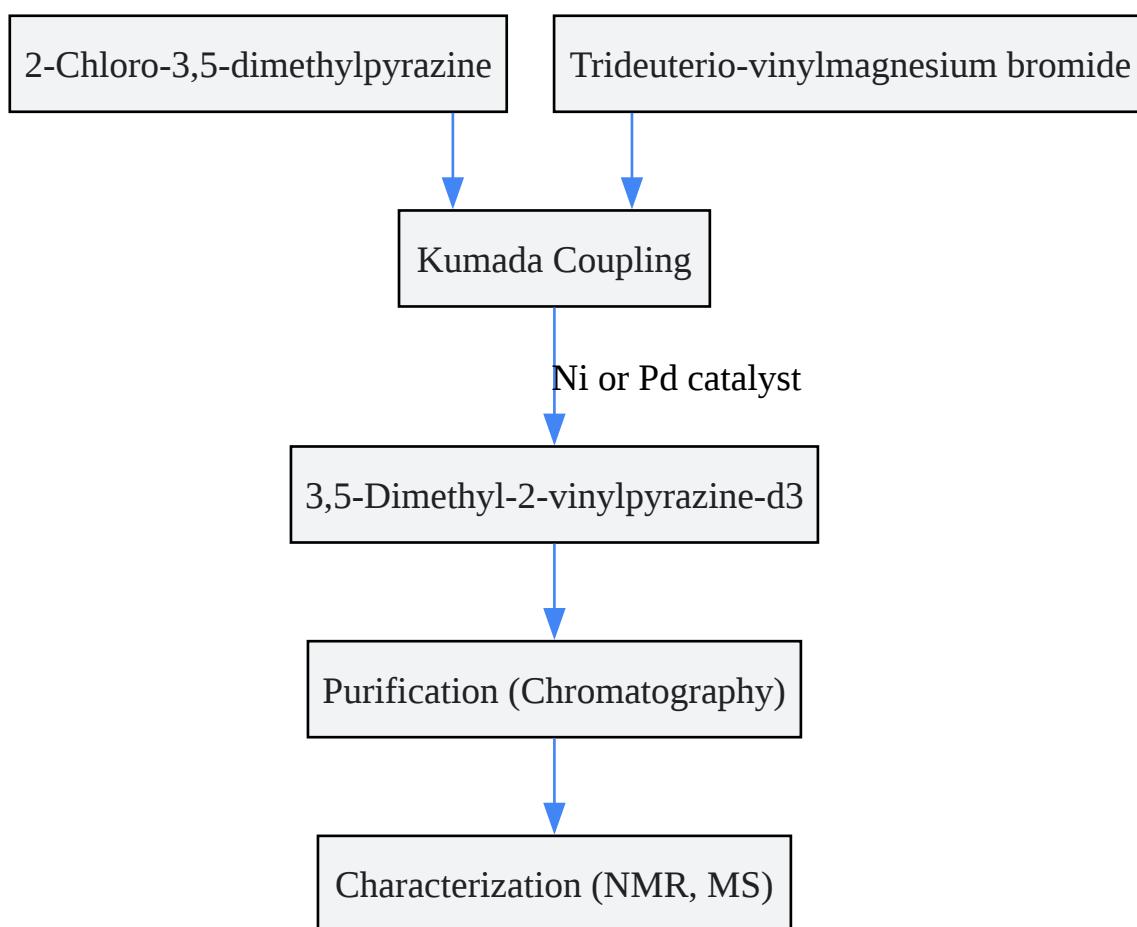
The IUPAC name for **3,5-Dimethyl-2-vinylpyrazine-d3** is 3,5-dimethyl-2-(1,2,2-trideuteroethenyl)pyrazine.^[2] The deuterium atoms are located on the vinyl substituent, as

depicted in the molecular structure diagram below.

Caption: Molecular Structure of **3,5-Dimethyl-2-vinylpyrazine-d3**.

Synthesis Pathway

A common route for the synthesis of deuterated pyrazines involves the reaction of a halogenated pyrazine precursor with a deuterated Grignard reagent.[3] A plausible synthetic workflow for **3,5-Dimethyl-2-vinylpyrazine-d3** is outlined below.



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Caption: Proposed Synthesis Workflow.

Experimental Protocols

Objective: To confirm the positions of the deuterium atoms and the overall proton environment of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: 5-10 mg of **3,5-Dimethyl-2-vinylpyrazine-d3** is dissolved in 0.7 mL of deuterated chloroform (CDCl_3).

Experimental Parameters:

- ^1H NMR: 16 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.
- ^{13}C NMR: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

Objective: To determine the molecular weight, confirm the isotopic enrichment, and analyze the fragmentation pattern.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

- Column: DB-5ms (30 m x 0.25 mm x 0.25 μm).
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-350.
- Source Temperature: 230 °C.

Data Presentation

The following table summarizes the expected ^1H and ^{13}C NMR chemical shifts for **3,5-Dimethyl-2-vinylpyrazine-d3**. The absence of signals in the vinyl region of the ^1H NMR spectrum is a key indicator of successful deuteration.

^1H NMR Data	^{13}C NMR Data		
Chemical Shift (δ , ppm)	Multiplicity	Assignment	Chemical Shift (δ , ppm)
8.25	s	H-6	151.0
2.55	s	-CH ₃ at C-3	148.5
2.50	s	-CH ₃ at C-5	145.0
142.0			
135.0 (t)			
118.0 (m)			
22.0			
21.5			

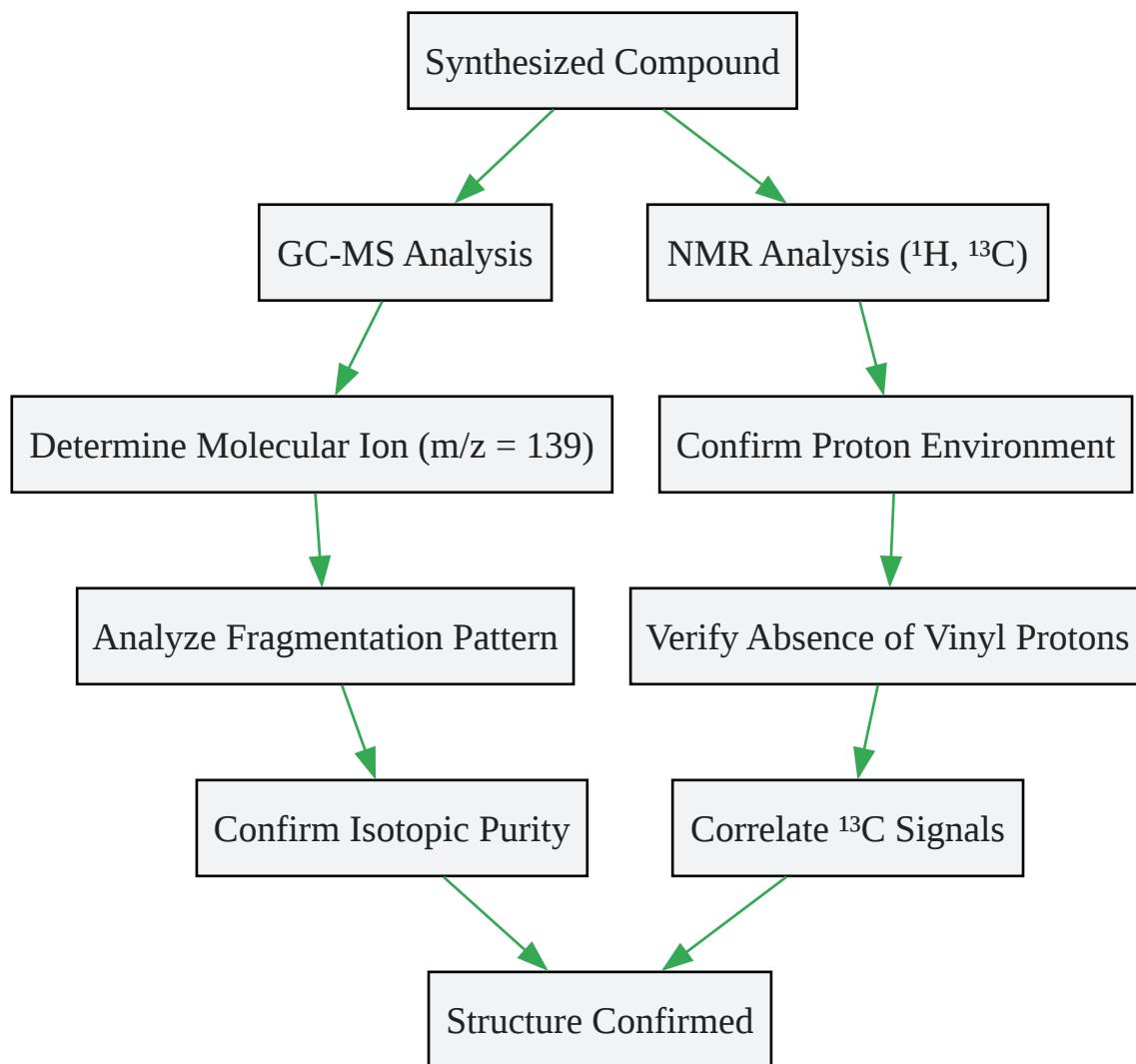
s = singlet, t = triplet (due to C-D coupling), m = multiplet (due to C-D coupling)

The mass spectrum provides confirmation of the molecular weight and insights into the structure through fragmentation patterns.

m/z	Relative Intensity (%)	Proposed Fragment
139	100	[M] ⁺ (Molecular Ion)
124	40	[M - CH ₃] ⁺
110	60	[M - C ₂ D ₂] ⁺
82	30	[Pyrazine ring fragment]

Structure Elucidation Workflow

The logical flow for the structure elucidation of **3,5-Dimethyl-2-vinylpyrazine-d3** is presented below.



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Caption: Structure Elucidation Workflow.

Conclusion

The structure elucidation of **3,5-Dimethyl-2-vinylpyrazine-d3** is achieved through a combination of NMR and GC-MS techniques. NMR spectroscopy is instrumental in confirming the specific locations of deuterium substitution, while GC-MS verifies the molecular weight and

isotopic enrichment. The methodologies and expected data presented in this guide provide a robust framework for the characterization of this and other deuterated compounds essential for advanced research in drug metabolism and quantitative analytical chemistry.

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References

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